molecular formula C10H17N3 B13325652 1-(2-Cyclopentyl-ethyl)-1H-pyrazol-3-ylamine

1-(2-Cyclopentyl-ethyl)-1H-pyrazol-3-ylamine

Cat. No.: B13325652
M. Wt: 179.26 g/mol
InChI Key: MZKRMWSDWBHAQG-UHFFFAOYSA-N
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Description

1-(2-Cyclopentyl-ethyl)-1H-pyrazol-3-ylamine is an organic compound with a unique structure that includes a pyrazole ring substituted with a cyclopentyl-ethyl group

Preparation Methods

The synthesis of 1-(2-Cyclopentyl-ethyl)-1H-pyrazol-3-ylamine typically involves the following steps:

    Starting Materials: The synthesis begins with cyclopentyl ethyl ketone and hydrazine hydrate.

    Formation of Pyrazole Ring: The cyclopentyl ethyl ketone reacts with hydrazine hydrate under acidic conditions to form the pyrazole ring.

    Amination: The resulting pyrazole intermediate is then subjected to amination using ammonia or an amine source to introduce the amine group at the 3-position of the pyrazole ring.

Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as controlling temperature, pressure, and reaction time .

Chemical Reactions Analysis

1-(2-Cyclopentyl-ethyl)-1H-pyrazol-3-ylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

1-(2-Cyclopentyl-ethyl)-1H-pyrazol-3-ylamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-Cyclopentyl-ethyl)-1H-pyrazol-3-ylamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .

Comparison with Similar Compounds

1-(2-Cyclopentyl-ethyl)-1H-pyrazol-3-ylamine can be compared with other similar compounds, such as:

    1-(2-Cyclopentyl-ethyl)-1H-pyrazol-5-ylamine: Similar structure but with the amine group at the 5-position.

    1-(2-Cyclopentyl-ethyl)-1H-pyrazol-4-ylamine: Similar structure but with the amine group at the 4-position.

    1-(2-Cyclopentyl-ethyl)-1H-pyrazol-2-ylamine: Similar structure but with the amine group at the 2-position.

The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs .

Properties

Molecular Formula

C10H17N3

Molecular Weight

179.26 g/mol

IUPAC Name

1-(2-cyclopentylethyl)pyrazol-3-amine

InChI

InChI=1S/C10H17N3/c11-10-6-8-13(12-10)7-5-9-3-1-2-4-9/h6,8-9H,1-5,7H2,(H2,11,12)

InChI Key

MZKRMWSDWBHAQG-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)CCN2C=CC(=N2)N

Origin of Product

United States

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